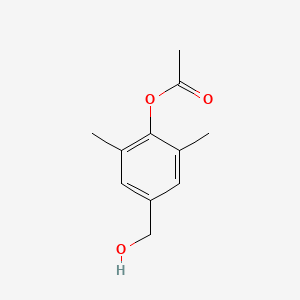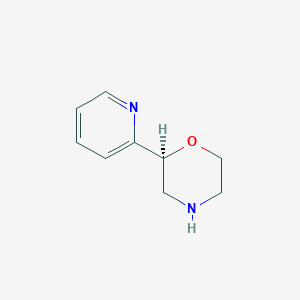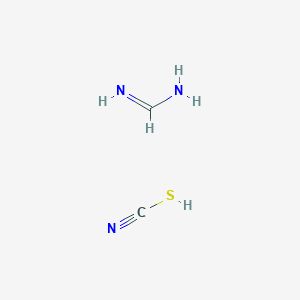
ACID MORDANT BROWN 92
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACID MORDANT BROWN 92 is a complex organic compound known for its vibrant color and significant applications in various fields. This compound is often used as a dye intermediate and has notable properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of ACID MORDANT BROWN 92 typically involves a multi-step process The initial step often includes the sulfonation of naphthalene to produce naphthalenesulfonic acidThe final step involves the azo coupling reaction with 2-hydroxy-5-nitrophenyl to form the desired compound .
Analyse Chemischer Reaktionen
ACID MORDANT BROWN 92 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines from the nitro group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It can be used in staining techniques for microscopy.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of various industrial dyes and colorants.
Wirkmechanismus
The mechanism of action of ACID MORDANT BROWN 92 involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonic acid group can form strong ionic interactions with various substrates. These interactions can lead to changes in the physical and chemical properties of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate: Known for its use in the synthesis of FD&C Red No.
5-Hydroxy-1-naphthalenesulfonic acid, sodium salt: Used in early discovery research.
4-Hydroxy-1-naphthalenesulfonic acid: Utilized in the preparation of naphthalenesulfonic acid derivatives.
Compared to these compounds, ACID MORDANT BROWN 92 is unique due to its specific azo coupling, which imparts distinct color properties and reactivity.
Eigenschaften
CAS-Nummer |
5858-58-2 |
|---|---|
Molekularformel |
C16H10N3NaO7S |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
sodium;5-hydroxy-6-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11N3O7S.Na/c20-14-7-4-9(19(22)23)8-13(14)18-17-12-6-5-10-11(16(12)21)2-1-3-15(10)27(24,25)26;/h1-8,20-21H,(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
LAGJIJRTUQNSQB-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
5858-58-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B1496996.png)













